Methyl 4-ethenylpyridine-2-carboxylate
Description
Methyl 4-ethenylpyridine-2-carboxylate is a pyridine-derived ester featuring a methyl ester group at position 2 and an ethenyl (vinyl) substituent at position 4. The ethenyl group introduces electron-rich character due to its π-bond, enhancing reactivity in polymerization and addition reactions. This compound is of interest in organic synthesis, coordination chemistry, and materials science due to its dual functional groups and aromatic backbone.
Properties
CAS No. |
322691-84-9 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
methyl 4-ethenylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H9NO2/c1-3-7-4-5-10-8(6-7)9(11)12-2/h3-6H,1H2,2H3 |
InChI Key |
ZLLWXDABMGWRTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-ethenylpyridine-2-carboxylate typically involves the esterification of 4-ethenylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethenylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-ethenylpyridine-2-carboxylic acid.
Reduction: Methyl 4-ethenylpyridine-2-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl 4-ethenylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-ethenylpyridine-2-carboxylate involves its interaction with specific molecular targets. The ethenyl group allows for the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methyl 4-Methylpyridine-2-Carboxylate
- Substituents : Methyl group at position 4, methyl ester at position 2.
- Key Differences : The methyl group is electron-donating but lacks the π-bond reactivity of ethenyl. This reduces conjugation with the pyridine ring, leading to lower polarity and slower reaction kinetics in electrophilic substitutions compared to the ethenyl analogue .
- Applications : Primarily used as a ligand in coordination chemistry due to its steric and electronic stability .
Ethyl 4-Hydroxymethylpyridine-2-Carboxylate
- Substituents : Hydroxymethyl (-CH₂OH) at position 4, ethyl ester at position 2.
- Key Differences : The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, making this compound more soluble in polar solvents than the ethenyl derivative. The ethyl ester increases lipophilicity compared to methyl esters .
- Applications: Potential use in pharmaceutical intermediates where solubility and bioavailability are critical .
2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid
- Substituents : Chloro (-Cl) at position 2, methyl at position 6; pyrimidine ring instead of pyridine.
- Key Differences : The pyrimidine ring (two nitrogen atoms) creates a more electron-deficient system, while the chloro group introduces strong electron-withdrawing effects. This compound exhibits higher acidity (pKa ~2–3) compared to pyridine-based esters .
- Applications : Intermediate in agrochemical synthesis due to its reactivity in nucleophilic substitutions .
Physical and Chemical Properties
The table below summarizes inferred or observed properties of methyl 4-ethenylpyridine-2-carboxylate and analogues:
| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Melting Point (°C) | Reactivity Highlights |
|---|---|---|---|---|
| This compound | ~177.2 | Moderate (DMSO, acetone) | ~80–85 (estimated) | High in Diels-Alder reactions |
| Methyl 4-methylpyridine-2-carboxylate | 165.2 | Low to moderate | 92–95 | Stable under acidic conditions |
| Ethyl 4-hydroxymethylpyridine-2-carboxylate | 195.2 | High | 105–110 | Forms hydrogen bonds readily |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 190.6 | Low (soluble in THF) | 160–165 | Reactive in SNAr substitutions |
Notes:
- Solubility and melting points are estimated based on substituent effects and data from analogous compounds .
- The ethenyl group’s conjugation with the pyridine ring lowers the melting point compared to methyl-substituted analogues due to reduced crystallinity .
Crystallographic and Structural Insights
- Ester Group Geometry : In ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate, the ethyl ester group is nearly coplanar with the pyridine ring (interplanar angle: 2.17°), maximizing resonance stabilization . Similar coplanarity is expected for this compound, enhancing electronic conjugation between the ester and ethenyl groups.
- Hydrogen Bonding : Hydroxymethyl-substituted derivatives (e.g., Ethyl 4-hydroxymethylpyridine-2-carboxylate) form intramolecular hydrogen bonds (O3–C7–C3–C4: 8.1°), which are absent in ethenyl-substituted compounds .
Biological Activity
Methyl 4-ethenylpyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C₈H₉NO₂
- Molecular Weight : 151.16 g/mol
- IUPAC Name : this compound
The compound features a pyridine ring with a vinyl group and a carboxylate ester, which are critical for its biological activity.
Antiviral Activity
Research has indicated that derivatives of pyridine compounds exhibit antiviral properties, particularly against hepatitis C virus (HCV). For example, a study found that certain pyridine derivatives demonstrated significant anti-HCV activity with effective concentrations (EC50) ranging from 37 to 46 µM. Notably, one compound exhibited an EC50 of 28 µM but also showed cytotoxicity (CC50 = 52.8 µM) .
The mechanism by which this compound exerts its effects may involve interactions with viral RNA or host cell pathways. Structure-based medicinal chemistry approaches have identified that modifications to the compound can enhance binding affinity and selectivity towards viral targets .
Study on Antiviral Efficacy
In a systematic investigation, various methyl pyridine derivatives were synthesized and evaluated for their antiviral activity against HCV. The study highlighted that specific substitutions on the pyridine ring significantly influenced both potency and cytotoxicity, leading to the identification of promising candidates for further development .
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 28 | 52.8 | 1.89 |
| Compound B | 37 | >100 | >2.70 |
| Compound C | 46 | >100 | >2.17 |
Pharmacokinetics and Metabolism
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. In vitro metabolism studies have shown that the compound is rapidly metabolized in liver microsomes, which may affect its bioavailability and therapeutic efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be optimized through structural modifications. Key findings from SAR studies include:
- Substitution Patterns : Variations in substituents on the pyridine ring can enhance antiviral potency.
- Functional Groups : The presence of electron-withdrawing groups increases binding affinity to viral targets.
- Steric Effects : The spatial arrangement of substituents influences the overall pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
